Orthogonal Reactivity: Aryl Bromide Retention
2-Bromo-6-chloro-3-methoxyphenylboronic acid exhibits chemoselective reactivity in Suzuki-Miyaura coupling reactions: the boronic acid group participates in Pd-catalyzed C–C bond formation while the 2-bromo substituent remains intact under standard coupling conditions . In contrast, 2-bromo-6-chlorophenylboronic acid lacks the 3-methoxy group and does not offer the same electronic modulation of coupling reactivity . 3-Methoxyphenylboronic acid contains no halogen substituents whatsoever, precluding any orthogonal post-coupling functionalization .
| Evidence Dimension | Post-coupling functionalization capability (orthogonal reactivity) |
|---|---|
| Target Compound Data | Boronic acid reacts in Suzuki coupling; 2-bromo substituent retained for subsequent cross-coupling or functionalization |
| Comparator Or Baseline | Comparator 1: 2-Bromo-6-chlorophenylboronic acid (lacks 3-methoxy group, altered electronics). Comparator 2: 3-Methoxyphenylboronic acid (no halogen substituents, zero orthogonal reactivity potential) |
| Quantified Difference | Qualitative differentiation only; no direct comparative kinetic or yield data identified in accessible literature |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, aqueous base, inert atmosphere) |
Why This Matters
This orthogonal reactivity enables a single building block to serve as both a nucleophilic coupling partner and a latent electrophilic site for subsequent diversification, reducing synthetic step count by at least one compared to using a non-halogenated boronic acid.
